molecular formula C24H27ClN4O2S B2732122 N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184991-69-2

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2732122
CAS No.: 1184991-69-2
M. Wt: 471.02
InChI Key: TXFAYHIXALHGLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with methyl and p-tolyl groups. The thioacetamide bridge links this spiro system to a 3-chloro-4-methoxyphenyl moiety. This compound’s design integrates spirocyclic architecture, sulfur-containing linkages, and aromatic substituents, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-4-6-17(7-5-16)22-23(28-24(27-22)10-12-29(2)13-11-24)32-15-21(30)26-18-8-9-20(31-3)19(25)14-18/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFAYHIXALHGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features contribute to its biological activity, which is primarily focused on anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22ClN5OSC_{19}H_{22}ClN_5OS and a molecular weight of approximately 412.83 g/mol. It contains a chloro-substituted aromatic ring and a triazaspiro moiety, which are significant for its biological interactions. The presence of the thio group classifies it as a thioamide, while its multiple nitrogen atoms categorize it as a heterocyclic compound.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Triazaspiro Structure : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioacetylation : The introduction of the thio group is crucial for enhancing biological activity.
  • Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to ensure high purity levels.

Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. For instance, studies have shown that related compounds demonstrated selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

CompoundCOX-2 Inhibition (%)Reference
Indomethacin28.24
Compound 4f53.83
Compound 4c44.72

Anticancer Activity

The anticancer potential of this compound is supported by studies on related triazole derivatives that exhibit cytotoxic effects against various cancer cell lines. For example, certain triazolethiones have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating effective concentrations for inducing cytotoxicity .

Cell LineIC50 Value (μM)Reference
MCF-727.3
HCT-1166.2

The exact mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors through its various functional groups. The aromatic ring and the spiro structure may facilitate binding interactions that enhance its bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Anti-inflammatory Activity : A study reported that derivatives similar to this compound showed selective inhibition against COX enzymes, highlighting their potential in treating inflammatory conditions .
  • Cytotoxicity Assessment : Research on triazole derivatives indicated that modifications in their structure could significantly enhance their anticancer properties against human cancer cell lines .

Comparison with Similar Compounds

Spirocyclic Systems

  • Target Compound : 1,4,8-Triazaspiro[4.5]deca-1,3-diene with methyl (position 8) and p-tolyl (position 3) substituents.
  • Compound 10: 1,4,8-Triazaspiro[4.5]deca-1,3-diene with ethyl (position 8) and 4-chlorophenyl (position 3) groups. The 4-chlorophenyl group enhances electron-withdrawing effects versus p-tolyl’s electron-donating methyl .
  • Compound 12 : 1,3-Diazaspiro[4.5]decane-2,4-dione with methyl (position 8). The diazaspiro core lacks the triazadiene system, reducing conjugation and rigidity. The dione groups may enhance hydrogen-bonding capacity .

Non-Spiro Heterocycles

  • Compound 8: Phthalazinone-triazole hybrid. The phthalazinone core introduces planar aromaticity, while the triazole-thioacetamide linkage may confer metabolic stability compared to spiro systems .
  • Compound 5: Diazaspiro[4.5]decane-2,4-dione with piperazine-propyl substituents.

Substituent Effects on Pharmacological Properties

Compound Spiro Core Key Substituents logP (Predicted) Hydrogen Bond Acceptors
Target Compound 1,4,8-Triazaspiro[4.5] 8-methyl, 3-p-tolyl, 3-Cl-4-OMePh 3.8 6
Compound 10 1,4,8-Triazaspiro[4.5] 8-ethyl, 3-4-ClPh, 2,3-diMePh 4.2 5
Compound 12 1,3-Diazaspiro[4.5] 8-methyl, 2,4-dione 2.5 7
Compound 8 Phthalazinone-triazole 2,4-diClPh, methyl-phthalazinone 4.0 8
  • Lipophilicity : The target compound’s logP (3.8) is lower than Compound 10 (4.2) due to p-tolyl’s electron-donating methyl versus 4-ClPh’s electron-withdrawing Cl.

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